N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921463-82-3
VCID: VC5218151
InChI: InChI=1S/C27H32N4O4/c1-34-24-10-8-22(9-11-24)30-14-12-29(13-15-30)18-23-16-25(32)26(35-2)19-31(23)20-27(33)28-17-21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18,20H2,1-2H3,(H,28,33)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CC=C4)OC
Molecular Formula: C27H32N4O4
Molecular Weight: 476.577

N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

CAS No.: 921463-82-3

Cat. No.: VC5218151

Molecular Formula: C27H32N4O4

Molecular Weight: 476.577

* For research use only. Not for human or veterinary use.

N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide - 921463-82-3

Specification

CAS No. 921463-82-3
Molecular Formula C27H32N4O4
Molecular Weight 476.577
IUPAC Name N-benzyl-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C27H32N4O4/c1-34-24-10-8-22(9-11-24)30-14-12-29(13-15-30)18-23-16-25(32)26(35-2)19-31(23)20-27(33)28-17-21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18,20H2,1-2H3,(H,28,33)
Standard InChI Key JNIKDGXYYUPTBN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CC=C4)OC

Introduction

N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound belonging to the class of piperazine derivatives. It is characterized by its unique structural features, including a dihydropyridine core, methoxy-substituted aromatic rings, and a benzyl-piperazine moiety. This compound exhibits potential pharmacological activities due to its ability to interact with various biological targets, making it of significant interest in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves multiple reaction steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Understanding its chemical reactions is crucial for modifying the compound for desired pharmacological effects or synthesizing related analogs.

Synthesis Steps Overview

  • Initial Preparation: Involves the preparation of key intermediates.

  • Coupling Reactions: Includes the formation of the dihydropyridine core and attachment of the benzyl-piperazine moiety.

  • Final Modifications: May involve additional functional group transformations to achieve the desired structure.

Mechanism of Action and Biological Targets

The mechanism of action of N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific biological targets such as receptors or enzymes. The compound modulates the activity of these targets, influencing downstream cellular pathways. Research into its precise molecular targets is ongoing, but its structural features suggest effective engagement with multiple biological systems.

Potential Biological Targets

  • Receptors: May interact with various neurotransmitter receptors.

  • Enzymes: Could modulate enzyme activity involved in neurological pathways.

Applications in Medicinal Chemistry

N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide has potential applications in drug development, particularly for neurological disorders. Its unique structure may facilitate research into new therapeutic agents that leverage similar mechanisms of action.

Potential Therapeutic Areas

  • Neurological Disorders: Targeting conditions where modulation of receptor activity is beneficial.

  • Other Conditions: May be applicable to diseases where piperazine derivatives show efficacy, such as antihistamines or antiparasitic agents .

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